Sodium biselenite

Description

Properties

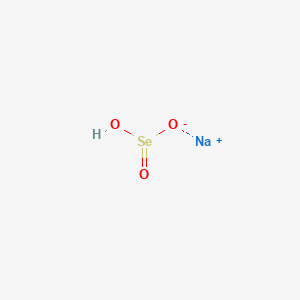

IUPAC Name |

sodium;hydrogen selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYAUPVXSYITQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-18-8 (Parent) | |

| Record name | Sodium biselenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064814 | |

| Record name | Sodium selenite (NaHSeO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-82-3 | |

| Record name | Sodium biselenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium selenite (NaHSeO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogenselenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIM8PP9M79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Sodium Biselenite (NaHSeO₃) for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, experimental applications, and mechanisms of action of sodium biselenite, a selenium compound with significant potential in biomedical research and therapeutic development.

This compound, with the chemical formula NaHSeO₃, is an inorganic selenium compound that has garnered considerable attention within the scientific community.[1][2] Also known as sodium hydrogen selenite, it serves as a readily available source of selenium, an essential trace element crucial for various physiological processes.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its use, and its mechanisms of action in key biological pathways, particularly in the context of cancer research and drug development.

Core Chemical and Physical Properties

This compound is typically encountered as a white to off-white crystalline powder that is soluble in water.[3][4] Its chemical stability and reactivity are key considerations for its use in experimental settings. It is stable under normal conditions but can decompose upon heating to release toxic selenium and sodium oxides.[2][5] It is incompatible with strong oxidizing agents and strong acids.[3][5]

A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | NaHSeO₃ | [6] |

| Molar Mass | Approximately 150.96 g/mol | [6][7][8][9] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Soluble in water | [3][8][9] |

| pH (aqueous solution) | 5.4 - 7.2 (for a 2% solution) | [4][10] |

| Oral LD₅₀ (Rat) | 2.5 mg/kg | [3][6][7] |

| Oral LD₅₀ (Rabbit) | 8.6 mg/kg | [3][5] |

| Decomposition Products | Selenium oxides and sodium oxides upon heating | [5] |

Experimental Protocols

A significant application of this compound in research is its use as a selective agent in microbiological media for the isolation of Salmonella species.[1] The following protocol details the preparation of Selenite F Broth, a widely used enrichment medium.

Preparation of Selenite F Broth

Principle: this compound inhibits the growth of many Gram-positive and Gram-negative bacteria, including coliforms, while allowing Salmonella species to proliferate.[3][6] Lactose is included as a fermentable carbohydrate, and the production of acid from its fermentation helps to maintain a neutral pH, which is crucial as an increase in pH can reduce the inhibitory effect of selenite.[3][11] Sodium phosphate acts as a buffer to maintain a stable pH.[3][11]

Composition per Liter:

-

Casein enzymic hydrolysate: 5.0 g

-

Lactose: 4.0 g

-

Sodium phosphate: 10.0 g

-

This compound (NaHSeO₃): 4.0 g

Procedure:

-

Dissolve 4.0 grams of this compound in 1 liter of distilled water.

-

Add the remaining dry components (casein enzymic hydrolysate, lactose, and sodium phosphate) to the solution.

-

Mix thoroughly until all components are dissolved. Gentle heating may be applied to facilitate dissolution.

-

Dispense the medium into sterile test tubes.

-

Sterilize by heating in a boiling water bath or with free-flowing steam for 10 minutes. Do not autoclave , as excessive heat is detrimental to the medium's performance.[3][6][11]

-

Cool the medium to room temperature before use.

Quality Control:

-

The prepared medium should be a colorless, clear solution.[12]

-

A red precipitate indicates the reduction of selenite, and such medium should be discarded.[13]

Experimental workflow for the preparation and quality control of Selenite F Broth.

Signaling Pathways and Mechanisms of Action in Cancer

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis in tumor cells.[1][14][15] Its mechanism of action is multifaceted and involves the generation of oxidative stress and the modulation of key signaling pathways.

Oxidative Stress-Induced Apoptosis

A primary mechanism by which this compound exerts its cytotoxic effects on cancer cells is through the generation of reactive oxygen species (ROS).[16][7][17] This increase in intracellular ROS leads to oxidative stress, which in turn triggers a cascade of events culminating in apoptosis.

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) pathway, plays a crucial role in this process.[7][14] ROS generated by this compound activates JNK, which then contributes to the apoptotic response.[7] This activation of the JNK pathway is a key step in mediating selenite-induced apoptosis in various cancer cell lines.[7]

The apoptotic cascade initiated by this compound often proceeds through the mitochondrial or intrinsic pathway.[16][18] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[16][18] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[16][18]

This compound-induced apoptosis via oxidative stress and the JNK/mitochondrial pathway.

Modulation of the Wnt/β-Catenin Signaling Pathway

In addition to inducing oxidative stress, this compound has been shown to modulate other critical signaling pathways involved in cancer development and progression. One such pathway is the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, leading to increased cell proliferation and survival.[19][20]

In the canonical Wnt pathway, the absence of a Wnt signal allows a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α) to phosphorylate β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[19][21] When Wnt ligands bind to their receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[21] This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[19][22]

This compound has been shown to suppress the β-catenin signaling pathway, although the precise mechanism of this inhibition is still under investigation. By downregulating this pro-survival pathway, this compound can further contribute to its anti-cancer effects.

Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Conclusion

This compound is a versatile inorganic compound with significant applications in both microbiological and cancer research. Its well-defined chemical properties and potent biological activities make it a valuable tool for scientists and drug development professionals. A thorough understanding of its mechanisms of action, particularly its ability to induce oxidative stress and modulate key signaling pathways like JNK and Wnt/β-catenin, is crucial for harnessing its full potential in the development of novel therapeutic strategies. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers working with this important selenium compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 7782-82-3 | Benchchem [benchchem.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. 7782-82-3 CAS | this compound | Inorganic Salts | Article No. 05790 [lobachemie.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. microbenotes.com [microbenotes.com]

- 7. The JNK signaling pathway is involved in sodium-selenite-induced apoptosis mediated by reactive oxygen in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenite broth: Composition, Preparation Uses • Microbe Online [microbeonline.com]

- 9. Sodium hydrogen selenite - Wikipedia [en.wikipedia.org]

- 10. 亚硒酸氢钠 purum p.a., ≥96.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 11. himedialabs.com [himedialabs.com]

- 12. This compound, Bacteriological Grade [himedialabs.com]

- 13. arenabioscien.com [arenabioscien.com]

- 14. Effects of sodium selenite on c-Jun N-terminal kinase signalling pathway induced by oxidative stress in human chondrocytes and c-Jun N-terminal kinase expression in patients with Kashin-Beck disease, an endemic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 16. Sodium selenite induces apoptosis in acute promyelocytic leukemia-derived NB4 cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium selenite-induced oxidative stress and apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

- 20. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Biselenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of sodium biselenite (NaHSeO₃). It includes quantitative data, detailed experimental protocols, and visualizations of its role in key biological signaling pathways to support research and development activities.

Physical Properties

This compound is an inorganic compound that typically presents as a white to off-white, hygroscopic crystalline solid.[1][2] Its physical characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | NaHSeO₃ | [2][3][4][5][6][7] |

| Molecular Weight | 150.96 g/mol | [3][4][6][8] |

| Appearance | White to off-white crystalline solid/powder | [1][2][6][8] |

| Solubility | Soluble in water | [1][2] |

| pH | 6.0 - 7.0 (for a 50 g/L solution at 25°C) | [6][9][10] |

| Melting Point | Not available (decomposes upon heating) | [1][8][9] |

| Boiling Point | Not applicable | [1][5][9][11] |

| Density | No data available | [5][11] |

Chemical Properties and Reactivity

This compound is the monosodium salt of selenous acid. It is stable under recommended storage conditions but should be protected from moisture and direct sunlight.[5][8][12]

| Property | Description | References |

| Chemical Stability | Stable under normal conditions.[8][12] It is hygroscopic.[1][9] | [1][8][9][12] |

| Incompatible Materials | Strong oxidizing agents and strong acids. | [1][5][10] |

| Hazardous Decomposition | Upon heating, it decomposes to produce selenium oxides (SeO₂, SeO₃) and sodium oxides (Na₂O).[10][13] | [10][13] |

| Reactivity | Reacts with strong acids.[1] | [1] |

Experimental Protocols

A common laboratory-scale synthesis of this compound involves the reaction of selenium dioxide with sodium hydroxide.[2]

Materials:

-

Selenium dioxide (SeO₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Reaction vessel (e.g., beaker)

-

Stirring apparatus

-

Evaporation dish

-

Heating apparatus (e.g., hot plate)

Procedure:

-

Dissolution: Dissolve a stoichiometric amount of selenium dioxide in distilled water in the reaction vessel.

-

Reaction: Slowly add an equimolar amount of sodium hydroxide solution to the selenium dioxide solution while stirring continuously. The reaction is typically performed at room temperature.

-

Neutralization: The reaction should be monitored to ensure the formation of the biselenite salt rather than the selenite (Na₂SeO₃).

-

Isolation: The resulting this compound solution is then transferred to an evaporation dish.

-

Crystallization: Gently heat the solution to evaporate the water and allow the this compound to crystallize.

-

Drying: The resulting solid is then dried to remove any residual moisture.

This protocol outlines a general procedure for the qualitative analysis of an unknown inorganic salt, which can be adapted to confirm the presence of sodium and selenite ions.[14][15][16][]

Materials:

-

Unknown salt sample (e.g., this compound)

-

Distilled water

-

Dilute and concentrated acids (e.g., HCl, H₂SO₄)

-

Reagent solutions for anion and cation tests

-

Test tubes

-

Bunsen burner or heating block

-

Centrifuge

Procedure:

-

Preliminary Examination:

-

Note the physical state (crystalline or amorphous) and color of the salt.[]

-

Perform a flame test by making a paste of the salt with concentrated HCl and introducing it to a flame. A persistent yellow flame indicates the presence of sodium ions.

-

-

Solubility Test:

-

Anion Analysis (for Selenite):

-

Acidify the salt solution with dilute HCl.

-

Add a reducing agent, such as sulfur dioxide (SO₂) water or ascorbic acid. A red precipitate of elemental selenium indicates the presence of the selenite ion.

-

-

Cation Analysis (for Sodium):

-

As confirmed by the flame test, the presence of sodium can be further verified, although its high solubility and the commonality of sodium contamination can make specific precipitation tests less reliable. The primary confirmation is often through flame photometry or spectroscopy.

-

Role in Signaling Pathways and Drug Development

This compound, as a source of selenium, has been shown to modulate various signaling pathways, making it a compound of interest in drug development, particularly in cancer research.[13][18]

In several cancer cell lines, sodium selenite has been demonstrated to induce apoptosis (programmed cell death).[19] This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress.[13][19] The increased ROS levels can then inhibit pro-survival signaling pathways such as the AKT/mTOR pathway.[19]

Studies have shown that selenium supplementation can stimulate mitochondrial biogenesis.[20] This process is associated with the activation of the AKT-CREB signaling pathway, leading to an increase in key regulators of mitochondrial biogenesis like PGC-1α and NRF1.[20]

In the context of inflammation-induced cancer, sodium selenite has been found to inhibit the lipopolysaccharide (LPS)-induced TLR4-NF-κB signaling pathway.[21] It achieves this by preventing the translocation of the NF-κB p65 subunit to the nucleus, which in turn suppresses the production of pro-inflammatory and pro-angiogenic factors.[21]

Safety and Handling

This compound is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[11][12][22][23] It is also very toxic to aquatic life with long-lasting effects.[11][12][22] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn.[5][12][22] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

In case of exposure:

-

Ingestion: Immediately call a poison center or doctor.[11][23]

-

Skin Contact: Wash off immediately with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[12]

Spills should be carefully cleaned up to avoid dust formation and prevent entry into drains or water systems.[5][11] Disposal must be in accordance with local, regional, and national regulations for hazardous waste.[12][23]

References

- 1. Sodium Hydrogen Selenite or this compound Manufacturers, SDS [mubychem.com]

- 2. Buy this compound | 7782-82-3 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS-7782-82-3, this compound Manufacturers, Suppliers & Exporters in India | 030161 [cdhfinechemical.com]

- 5. remel.com [remel.com]

- 6. 7782-82-3 CAS | this compound | Inorganic Salts | Article No. 05790 [lobachemie.com]

- 7. This compound, hydrogen [himedialabs.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. This compound | 7782-82-3 | Benchchem [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Salts [staff.buffalostate.edu]

- 16. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 18. Selenium-Based Drug Development for Antioxidant and Anticancer Activity [mdpi.com]

- 19. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selenite stimulates mitochondrial biogenesis signaling and enhances mitochondrial functional performance in murine hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sodium selenite inhibits the expression of VEGF, TGFbeta(1) and IL-6 induced by LPS in human PC3 cells via TLR4-NF-(K)B signaling blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scribd.com [scribd.com]

- 23. sdfine.com [sdfine.com]

An In-depth Technical Guide to the Synthesis of Sodium Biselenite from Selenium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium biselenite (NaHSeO₃), also known as sodium hydrogen selenite, from selenium dioxide (SeO₂). The document details the underlying chemistry, experimental protocols, and necessary quantitative data for the successful laboratory-scale preparation of this important selenium compound.

Introduction

This compound is an inorganic compound that serves as a crucial source of selenium, an essential trace element with significant biological roles. It is utilized in various research and pharmaceutical applications, including as a component in cell culture media and as a precursor for the synthesis of other organoselenium compounds and selenium nanoparticles.[1] The primary and most direct method for its synthesis involves the reaction of selenium dioxide with sodium hydroxide.[1][2] This guide will focus on the stoichiometric reaction that yields this compound.

Chemical Reaction and Stoichiometry

The synthesis of this compound is achieved through the acid-base reaction between selenous acid (formed in situ from selenium dioxide and water) and a stoichiometric amount of sodium hydroxide. The balanced chemical equation for this reaction is:

SeO₂ + NaOH → NaHSeO₃

It is critical to maintain a 1:1 molar ratio between selenium dioxide and sodium hydroxide to favor the formation of the biselenite salt over the fully neutralized sodium selenite (Na₂SeO₃), which is formed when two molar equivalents of NaOH are used.[3][4][5]

Quantitative Data for Synthesis

The following table summarizes the key quantitative data required for the stoichiometric synthesis of this compound.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Molar Equivalence |

| Selenium Dioxide | SeO₂ | 110.96 | 1 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 1 | 1.0 |

| This compound | NaHSeO₃ | 150.96 | 1 | 1.0 |

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound from selenium dioxide.

4.1. Materials and Reagents

-

Selenium Dioxide (SeO₂), ≥99.5% purity

-

Sodium Hydroxide (NaOH), pellets or solution (e.g., 1 M), ≥98% purity

-

Deionized Water (H₂O)

-

Ethanol (optional, for washing crystals)

-

pH indicator strips or a calibrated pH meter

4.2. Equipment

-

Glass beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

4.3. Procedure

-

Preparation of Selenous Acid Solution:

-

In a well-ventilated fume hood, carefully measure a specific molar amount of selenium dioxide (e.g., 11.1 g, 0.1 mol).

-

In a glass beaker, dissolve the selenium dioxide in a suitable volume of deionized water (e.g., 100 mL) with gentle stirring. This reaction forms selenous acid (H₂SeO₃) in situ. The dissolution may be exothermic.

-

-

Neutralization Reaction:

-

Prepare a 1 M solution of sodium hydroxide by dissolving the stoichiometric equivalent (e.g., 4.0 g, 0.1 mol) in deionized water.

-

Slowly add the sodium hydroxide solution to the selenous acid solution while continuously stirring.

-

Monitor the pH of the solution. The target pH should be between 5.4 and 7.2. Avoid adding excess NaOH to prevent the formation of sodium selenite.

-

-

Crystallization and Isolation:

-

Concentrate the resulting this compound solution by gentle heating to evaporate some of the water, leading to a saturated solution.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any soluble impurities.

-

-

Drying:

-

Dry the isolated this compound crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum to obtain the final product.

-

4.4. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Iodometric Titration: To determine the assay of the final product.

-

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the biselenite ion.[6]

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

Visual Representations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

References

- 1. Buy this compound | 7782-82-3 [smolecule.com]

- 2. Sodium hydrogen selenite - Wikipedia [en.wikipedia.org]

- 3. Sodium selenite - Wikipedia [en.wikipedia.org]

- 4. gauthmath.com [gauthmath.com]

- 5. 2 NaOH + SeO2 → Na2SeO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. This compound, hydrogen [himedialabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Sodium Biselenite in Cells

Introduction

This compound (NaHSeO₃), an inorganic form of the essential trace element selenium, has garnered significant attention in biomedical research, particularly for its potential therapeutic applications in oncology.[1] While selenium is crucial for normal physiological functions, primarily through its incorporation into antioxidant selenoproteins, supra-nutritional doses of this compound exhibit potent anti-cancer properties.[2][3] This guide elucidates the core mechanisms through which this compound exerts its effects at the cellular level, focusing on its pro-oxidant activity and the subsequent modulation of critical signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, which selectively triggers cell death in cancer cells while often sparing normal cells.[2][4] This document provides a detailed overview of the metabolic pathways, downstream cellular responses, and experimental methodologies used to investigate these processes.

Cellular Uptake and Metabolism

Upon administration, this compound is absorbed and transported into the cell. Intracellularly, it undergoes a series of reduction reactions, primarily facilitated by glutathione (GSH) and thioredoxin reductase (TrxR).[3] This metabolic process is crucial for its biological activity.

-

Reduction to Selenide: this compound is reduced to selenide (HSe⁻).[2][3]

-

Generation of Superoxide Radicals: During its metabolism, particularly in the presence of thiols like GSH, this compound generates superoxide radicals (O₂⁻), which are a primary type of ROS.[2][5] This process depletes the intracellular pool of reduced glutathione, further contributing to a pro-oxidant environment.[5][6]

-

Incorporation into Selenoproteins: The resulting selenide can be used for the synthesis of the 21st amino acid, selenocysteine, which is then incorporated into various functional selenoproteins, such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs).[2] However, the anti-cancer effects of high-dose this compound are primarily attributed to its direct pro-oxidant actions rather than its role as a nutritional supplement for selenoprotein synthesis.[3][7]

A diagram illustrating the cellular uptake and metabolic conversion of this compound is provided below.

Core Mechanism: Induction of Oxidative Stress

The central mechanism of action for supra-nutritional doses of this compound is the induction of oxidative stress.[4][8] Unlike the antioxidant role of nutritional selenium, high concentrations of this compound act as a pro-oxidant, generating a significant amount of ROS within the cell.[3][7]

This ROS generation leads to a state of oxidative stress, characterized by:

-

Depletion of Antioxidants: A marked decrease in intracellular reduced glutathione (GSH) and a concurrent increase in its oxidized form (GSSG).[6][8]

-

Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage.[9]

-

Mitochondrial Damage: Impairment of mitochondrial function, including decreased mitochondrial membrane potential (MMP) and overload of mitochondrial Ca²⁺.[5][10][11]

This selective cytotoxicity towards cancer cells is partly because they often have a higher basal level of ROS and a compromised antioxidant system compared to normal cells, making them more vulnerable to further oxidative insults.[2]

Downstream Cellular Effects

The intense oxidative stress induced by this compound triggers several downstream cellular responses, culminating in cell death and inhibition of proliferation.

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[1][6][8] This is initiated through multiple pathways:

-

Mitochondrial-Dependent Pathway: ROS-induced mitochondrial damage leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, leading to the execution of apoptosis.[5]

-

Endoplasmic Reticulum (ER) Stress: this compound treatment can activate the ER stress pathway.[10][12] This is evidenced by the upregulation of key ER stress-related proteins such as ATF6, phosphorylated eIF2α, ATF4, and CHOP.[10] Prolonged ER stress is a known trigger for apoptosis.

-

Autophagy: In some cell types, such as cervical cancer cells, this compound can induce autophagy alongside apoptosis.[11][13] The interplay between these two processes can be complex, with autophagy sometimes acting as a protective mechanism and other times contributing to cell death.[13]

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.[3][14] Depending on the cell type and concentration, this arrest can occur at different phases. For instance, in thyroid cancer cells, it induces a G0/G1 phase arrest, while in A549 lung cancer cells treated with 50 µM, a significant increase in the G2/M phase population is observed.[3][14]

Quantitative Effects of this compound on Cancer Cells

The cytotoxic effects of this compound are dose- and time-dependent. The table below summarizes quantitative data from various studies on different cancer cell lines.

| Cell Line | Cancer Type | Concentration | Time | Effect | Reference |

| HepG2 | Human Hepatoma | 10 µM | - | Increased LDH leakage (cytotoxicity), induced apoptosis | [8] |

| NB4 | Acute Promyelocytic Leukemia | 5 µM | - | 10.4% ± 1.4% apoptotic cells | [6] |

| NB4 | Acute Promyelocytic Leukemia | 10 µM | - | 16% ± 1% apoptotic cells | [6] |

| NB4 | Acute Promyelocytic Leukemia | 20 µM | - | 27.3% ± 0.8% apoptotic cells; 17-fold increase in ROS | [6] |

| A549 | Lung Carcinoma | 5 µM | 48 h | Initial inhibition of cell growth | [3] |

| A549 | Lung Carcinoma | 50 µM | 24 h | Significant increase of cells in G2/M phase | [3] |

| HCT116 | Colon Cancer | 5-20 µM | 24-48 h | Dose- and time-dependent inhibition of β-catenin | [15] |

| HeLa & SiHa | Cervical Cancer | 3 & 6 mg/kg (in vivo) | 14 days | Significant inhibition of HeLa cell xenograft growth | [11][13] |

Modulation of Key Signaling Pathways

This compound-induced oxidative stress leads to the modulation of several key intracellular signaling pathways that regulate cell survival, proliferation, and death.

References

- 1. Buy this compound | 7782-82-3 [smolecule.com]

- 2. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 3. The solvent and treatment regimen of sodium selenite cause its effects to vary on the radiation response of human bronchial cells from tumour and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 7782-82-3 | Benchchem [benchchem.com]

- 5. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Sodium selenite-induced oxidative stress and apoptosis in human acute promyelocytic leukemia NB4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rationale for the treatment of cancer with sodium selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium selenite-induced oxidative stress and apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excess dietary sodium selenite alters apoptotic population and oxidative stress markers of spleens in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selenite induced breast cancer MCF7 cells apoptosis through endoplasmic reticulum stress and oxidative stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium Selenite Induces Autophagy and Apoptosis in Cervical Cancer Cells via Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 15. Tumor inhibition by sodium selenite is associated with activation of c-Jun NH2-terminal kinase 1 and suppression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Biselenite (CAS No. 7782-82-3): Mechanisms, Experimental Data, and Research Applications

Introduction

Sodium biselenite, also known as sodium hydrogen selenite (CAS Number: 7782-82-3), is an inorganic selenium compound with the chemical formula NaHSeO₃.[1][2] It is a crucial source of the essential trace element selenium, which is integral to various physiological processes, primarily through its incorporation into selenoproteins that play key roles in antioxidant defense and redox regulation.[3][4] While selenium is often associated with antioxidant functions, this compound has garnered significant attention in the scientific and drug development communities for its pro-oxidant capabilities, particularly within cancer cells.[4][5][6] This selective cytotoxicity has made it a promising agent for investigation in oncology.

This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, toxicological profile, core mechanisms of action, and key signaling pathways. It further details common experimental methodologies for its evaluation and summarizes available pharmacokinetic data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Profile

Understanding the fundamental properties and safety profile of this compound is critical for its application in research and development.

Physicochemical Properties

This compound is typically an off-white, crystalline solid that is soluble in water.[7][8] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7782-82-3 | [1] |

| Chemical Formula | NaHSeO₃ (or HNaO₃Se) | [1][2] |

| Molecular Weight | 150.96 g/mol | [2] |

| Appearance | Off-white solid / crystalline powder | [2][7] |

| Solubility | Soluble in water | [1][7] |

| Synonyms | Sodium hydrogen selenite, Sodium hydroselenite | [1][9] |

Toxicological Data

This compound is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[10][11][12] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[7][10]

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2.5 mg/kg | [7][9] |

| LD50 | Rabbit | Oral | 8.6 mg/kg | [7] |

Core Mechanism of Action: Generation of Reactive Oxygen Species (ROS)

The primary mechanism underlying the biological activity of this compound in cancer therapy is its ability to generate Reactive Oxygen Species (ROS).[3][13] Unlike organic forms of selenium that are generally considered antioxidants, supranutritional doses of this compound act as a potent pro-oxidant, particularly in cancer cells which often have a compromised redox balance.[5][14]

This process is initiated by the reduction of selenite in the presence of intracellular thiols like glutathione (GSH), leading to the formation of hydrogen selenide (H₂Se).[15] H₂Se subsequently reacts with oxygen to generate superoxide radicals (O₂⁻) and other ROS.[4][16] The resulting state of severe oxidative stress overwhelms the cellular antioxidant defenses, leading to damage of macromolecules (DNA, lipids, proteins) and the activation of cell death pathways.[3][17] This selective generation of ROS in cancer cells makes this compound a targeted therapeutic candidate.[4][6]

Key Signaling Pathways Modulated by this compound

The surge in intracellular ROS triggered by this compound activates and inhibits multiple signaling cascades that converge on apoptosis, cell cycle arrest, and autophagy.

ROS-Mediated Mitochondrial-Dependent Apoptosis

A primary consequence of this compound-induced oxidative stress is the initiation of the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[16] ROS directly damages mitochondria, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[16] In the cytosol, cytochrome c associates with Apaf-1 to activate caspase-9, which in turn cleaves and activates the executioner caspase-3.[16][18] Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP).[18][19]

Inhibition of Pro-Survival Kinase Pathways (AKT/mTOR)

The AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. This compound-induced ROS has been shown to inhibit this pro-survival pathway.[20][21] Increased ROS levels can suppress the activation of AKT, a key upstream kinase.[20] Inhibition of AKT leads to the deactivation of its downstream target, the mammalian target of rapamycin (mTOR).[21] The shutdown of AKT/mTOR signaling halts cell cycle progression, inhibits protein synthesis, and sensitizes the cell to apoptotic stimuli.[20][21]

Modulation of Other Key Pathways

-

AMPK/mTOR/FOXO3a Pathway: In some contexts, mitochondrial ROS activates AMP-activated protein kinase (AMPK), which in turn inhibits mTOR and activates the transcription factor FOXO3a, leading to the induction of both autophagy and apoptosis.[22][23]

-

NF-κB Signaling: this compound can inhibit the lipopolysaccharide (LPS)-induced translocation of the NF-κB p65 subunit to the nucleus.[24] This blockage suppresses the expression of downstream targets involved in inflammation, angiogenesis, and cell survival, such as IL-6, VEGF, and TGFβ1.[24]

-

WNT/β-Catenin Pathway: In non-cancerous cells like osteoblasts, this compound has been shown to activate the WNT/β-catenin signaling pathway, promoting cellular differentiation and demonstrating its context-dependent effects.[25]

Pharmacokinetic Profile

Pharmacokinetic studies are essential for determining appropriate dosing regimens. Data for sodium selenite is available from both human and animal studies.

Human Pharmacokinetics

A study in healthy adults after a single oral dose of 4 mg sodium selenite revealed a two-compartment model.[26] The parameters varied significantly based on the baseline selenium status of the individuals. Another study in metastatic cancer patients receiving daily oral sodium selenite also characterized its pharmacokinetics.[27]

| Parameter | Low-Se Group | Normal-Se Group | Reference |

| Dose | 4 mg (single, oral) | 4 mg (single, oral) | [26] |

| T½ (elimination) | 72 ± 18 h | 14 ± 3 h | [26] |

| Tmax (Tp) | 6.1 ± 2.0 h | 4.6 ± 0.9 h | [26] |

| Cmax (Cp) | 36 ± 4 ng/mL | 75 ± 5 ng/mL | [26] |

| AUC | 3,100 ± 500 ng·h/mL | 1,420 ± 210 ng·h/mL | [26] |

| Clearance (CL) | 32 ± 7 mL/kg/h | 57 ± 7 mL/kg/h | [26] |

| Volume of Distribution (Vc) | 1.45 ± 0.19 L/kg | 0.54 ± 0.09 L/kg | [26] |

Note: The study used "sodium selenite," but the pharmacokinetic principles are relevant.

Preclinical Pharmacokinetics

Studies in rats and ducklings show that after oral administration, sodium selenite is absorbed quickly and eliminated slowly, with pharmacokinetic characteristics fitting one- or two-compartment models depending on the tissue.[28][29][30] The elimination half-life in the blood of selenium-deficient ducklings was approximately 131 hours.[28]

Methodologies for In Vitro Evaluation

A standard workflow to assess the anticancer activity of this compound involves a series of in vitro assays to quantify its effects on cell viability, apoptosis, and the underlying mechanism of ROS production.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., SW982, LNCaP, PC3) in 96-well plates and allow them to adhere overnight.[16][19]

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for various time points (e.g., 24, 48, 72 hours).[14][19]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

-

Analysis of Apoptosis (Flow Cytometry with Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membrane integrity.

-

Methodology:

-

Treatment: Treat cells with this compound as described for the viability assay.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes.[18]

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence signals from FITC and PI are used to gate the cell populations.

-

Measurement of Intracellular ROS (DCFH-DA Assay)

This is the most common assay for measuring general oxidative stress.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Methodology:

-

Treatment: Treat cells with this compound for a shorter duration (e.g., 30 minutes to 6 hours), as ROS production is an early event.[17][20]

-

Loading: Wash the cells and incubate them with DCFH-DA solution in the dark.

-

Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[17][20] An increase in fluorescence corresponds to a higher level of intracellular ROS. The ROS scavenger N-acetylcysteine (NAC) can be used as a negative control to confirm that the effect is ROS-dependent.[17][20]

-

Applications in Research and Drug Development

The unique pro-oxidant mechanism of this compound makes it a versatile tool and a potential therapeutic agent.

-

Cancer Research: This is the most widely studied application. This compound has demonstrated cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines, including prostate, thyroid, colorectal, synovial sarcoma, and lung cancer.[14][16][19][20][31] It is being investigated as a monotherapy and in combination with conventional chemotherapeutics (e.g., gemcitabine) and radiation, where it may act as a synergistic agent or a radiosensitizer.[6][14][32]

-

Nutritional Science: As a source of selenium, it is used in research to study the effects of selenium supplementation and deficiency on cellular processes, such as antioxidant enzyme activity and immune function.[3][4]

-

Microbiology: this compound is used as a selective agent in microbiological culture media, such as Selenite F Broth, to enrich for Salmonella species while inhibiting the growth of coliforms and other competing bacteria.[3]

Conclusion

This compound (CAS 7782-82-3) is a multifaceted inorganic compound. While serving as a source for the essential micronutrient selenium, its primary interest in the context of drug development stems from its ability to selectively induce high levels of oxidative stress in cancer cells. This pro-oxidant mechanism triggers cell death through the mitochondrial apoptosis pathway and the inhibition of critical pro-survival signaling cascades like AKT/mTOR. The wealth of in vitro data, supported by emerging pharmacokinetic profiles, establishes this compound as a compelling candidate for further preclinical and clinical investigation in oncology. A thorough understanding of its dose-dependent dual functions and the signaling pathways it modulates is essential for harnessing its full therapeutic potential.

References

- 1. Sodium hydrogen selenite - Wikipedia [en.wikipedia.org]

- 2. tmmedia.in [tmmedia.in]

- 3. This compound | 7782-82-3 | Benchchem [benchchem.com]

- 4. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 5. Rationale for the treatment of cancer with sodium selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. townsendletter.com [townsendletter.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. This compound, hydrogen [himedialabs.com]

- 9. tmmedia.in [tmmedia.in]

- 10. scribd.com [scribd.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. Buy this compound | 7782-82-3 [smolecule.com]

- 14. The solvent and treatment regimen of sodium selenite cause its effects to vary on the radiation response of human bronchial cells from tumour and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium Selenite | Na2SeO3 | CID 24934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relationship between reactive oxygen species and sodium-selenite-induced DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 22. Sodium Selenite Induces Autophagy and Apoptosis in Cervical Cancer Cells via Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sodium Selenite Induces Autophagy and Apoptosis in Cervical Cancer Cells via Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sodium selenite inhibits the expression of VEGF, TGFbeta(1) and IL-6 induced by LPS in human PC3 cells via TLR4-NF-(K)B signaling blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sodium Selenite Promotes Osteoblast Differentiation via The WNT/ß-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [Pharmacokinetics of sodium selenite in human body at different levels of selenium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Clinical Pharmacokinetics of Oral Sodium Selenite and Dosing Implications in the Treatment of Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics of Sodium Selenite Administered Orally in Blood and Tissues of Selenium-Deficient Ducklings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. db.cngb.org [db.cngb.org]

- 31. esmed.org [esmed.org]

- 32. The Antitumor Activity of Sodium Selenite Alone and in Combination with Gemcitabine in Pancreatic Cancer: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Hydrogen Selenite (Sodium Biselenite): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium hydrogen selenite, also known as sodium biselenite, is an inorganic selenium compound with the chemical formula NaHSeO₃. It is increasingly recognized for its significant biological activities, particularly its pro-apoptotic and anti-cancer properties. This document provides a comprehensive technical overview of sodium hydrogen selenite, focusing on its chemical properties, synthesis, and its mechanisms of action in biological systems. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, cell biology, and drug development. This guide elucidates the compound's role in inducing apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS), modulation of key cellular signaling cascades, and its impact on selenoprotein expression.

Chemical and Physical Properties

Sodium hydrogen selenite and this compound are synonymous terms for the same chemical entity.[1][2][3] It is the monosodium salt of selenous acid.[3][4]

| Property | Value | Reference(s) |

| Chemical Formula | NaHSeO₃ | [1][3] |

| Molecular Weight | 150.96 g/mol | [1] |

| CAS Number | 7782-82-3 | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in water | [2] |

| Synonyms | This compound, Sodium hydroselenite | [1][3] |

Synthesis and Preparation

Sodium hydrogen selenite is typically synthesized through the reaction of selenium dioxide with sodium hydroxide.[2] The stoichiometry of the reactants is controlled to achieve the partial neutralization of selenous acid, which is formed in situ.

Laboratory Scale Synthesis

A common method involves the reaction of an aqueous solution of selenium dioxide with a stoichiometric amount of sodium hydroxide.[2]

Reaction: SeO₂ + NaOH → NaHSeO₃

This preparation is distinct from that of sodium selenite (Na₂SeO₃), which involves a 1:2 molar ratio of selenium dioxide to sodium hydroxide.[5]

Biological Activity and Mechanisms of Action

Sodium hydrogen selenite exhibits potent biological effects, most notably the induction of apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, primarily revolving around the generation of oxidative stress and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A primary mechanism of sodium hydrogen selenite-induced apoptosis is the generation of reactive oxygen species (ROS), particularly superoxide radicals, within the mitochondria.[6][7] This leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the intrinsic apoptotic pathway involving caspase-9 and caspase-3.[6]

Modulation of Key Signaling Pathways

Sodium hydrogen selenite has been shown to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Sodium hydrogen selenite can inhibit the activation of the NF-κB signaling pathway.[8] This inhibition prevents the nuclear translocation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.

References

- 1. The Antitumor Activity of Sodium Selenite Alone and in Combination with Gemcitabine in Pancreatic Cancer: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. himedialabs.com [himedialabs.com]

- 5. recentscientific.com [recentscientific.com]

- 6. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium selenite induces superoxide-mediated mitochondrial damage and subsequent autophagic cell death in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-κB DNA binding and nitric oxide induction in human T cells and lung adenocarcinoma cells by selenite treatment - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Biselenite: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium biselenite (NaHSeO₃), an inorganic selenium compound, has garnered significant attention in the scientific community for its potential applications in drug development, particularly in oncology. This technical guide provides a comprehensive overview of the key properties of this compound, its molecular mechanisms of action, and detailed protocols for experimental investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug discovery.

Core Properties of this compound

This compound is a white to off-white, hygroscopic solid that is soluble in water.[1] It is a crucial source of the essential trace element selenium, which is integral to various biological processes.[2] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | NaHSeO₃ | [3] |

| Molecular Weight | 150.97 g/mol | [2][4] |

| CAS Number | 7782-82-3 | [3][5] |

| Synonyms | Sodium hydrogen selenite, Monosodium selenite, Sodium hydroselenite | [1][4][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [7] |

Mechanism of Action in Oncology

This compound exerts its anti-cancer effects primarily through the induction of oxidative stress and the modulation of key signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells. The generation of reactive oxygen species (ROS) is a central event in its mechanism of action. This increase in intracellular ROS can trigger a cascade of events, including DNA damage, mitochondrial dysfunction, and the activation of pro-apoptotic signaling pathways.

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways have been identified as targets of this compound in cancer cells. Understanding these pathways is crucial for elucidating its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.

Cell Culture and Treatment

Cell Lines:

-

HCT116 (Human Colorectal Carcinoma): Adherent cells with an epithelial morphology.

-

SW620 (Human Colorectal Adenocarcinoma): Rounded or spindle-shaped cells.

Growth Media:

-

HCT116: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]

-

SW620: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

Culture Conditions:

-

HCT116: 37°C in a humidified incubator with 5% CO₂.[8]

-

SW620: 37°C in a humidified incubator without CO₂.[9]

This compound Stock Solution Preparation:

-

To prepare a 20 µg/mL stock solution, dissolve 1.0 mg of sodium selenite powder in 50 mL of sterile culture medium.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles. The solution is stable at 2-8°C for up to 30 days.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[11]

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.[11]

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[3]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. bosterbio.com [bosterbio.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. encodeproject.org [encodeproject.org]

- 9. dovepress.com [dovepress.com]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Antioxidant Properties of Selenium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Selenium and Redox Homeostasis

Selenium (Se) is an essential trace element critical for human health, primarily by being incorporated into a unique class of proteins known as selenoproteins.[1][2] The biological functions of selenium are largely attributed to the catalytic activity of these proteins, many of which are oxidoreductase enzymes that play a central role in maintaining cellular redox balance and protecting against oxidative stress.[3][4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][6]

This technical guide provides a comprehensive overview of the antioxidant properties of selenium compounds. It details the core mechanisms of action mediated by key selenoenzymes, compares the antioxidant profiles of various organic and inorganic selenium compounds, presents quantitative data on their efficacy, outlines detailed experimental protocols for their evaluation, and visualizes the critical biochemical pathways involved.

Core Mechanisms of Antioxidant Action

The antioxidant function of selenium is not typically direct; instead, it is mediated through the incorporation of the 21st amino acid, selenocysteine (Sec), into the active sites of selenoenzymes.[7][8] The lower pKa (~5.2) and higher nucleophilicity of the selenol group in selenocysteine compared to the thiol group in cysteine (pKa ~8.3) make it a significantly more potent catalyst for redox reactions under physiological conditions.[7]

The Glutathione Peroxidase (GPx) Family

Glutathione peroxidases (GPx) are the most well-characterized family of selenoenzymes, responsible for reducing hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH) to harmless products like water and alcohols, using reduced glutathione (GSH) as a cofactor.[9][10][11] This action is a primary defense against lipid peroxidation, thereby protecting cellular membranes from oxidative damage.[10][12] The catalytic cycle involves the oxidation of the active site selenocysteine to selenenic acid (R-SeOH) by the peroxide substrate. The enzyme is then regenerated through two successive reactions with GSH molecules, producing glutathione disulfide (GSSG).[9][13][14]

The Thioredoxin Reductase (TrxR) Family

Thioredoxin reductases (TrxR) are homodimeric flavoproteins that catalyze the NADPH-dependent reduction of thioredoxin (Trx).[15][16] Mammalian TrxRs are distinguished by a C-terminal redox center containing a highly conserved Gly-Cys-Sec-Gly sequence.[15][17] This C-terminal arm makes TrxR a versatile enzyme with broad substrate specificity beyond thioredoxin.[16] The catalytic mechanism involves the transfer of reducing equivalents from NADPH to FAD, then to an N-terminal disulfide, and finally to the C-terminal Cys-Sec selenenylsulfide, which carries out the reduction of the substrate.[15][18] The TrxR/Trx system is crucial for regulating cellular processes like DNA synthesis, apoptosis, and redox signaling.[16]

Key Selenium Compounds and Their Antioxidant Profiles

Selenium compounds are broadly categorized as inorganic or organic, with significant differences in their bioavailability, metabolism, and antioxidant efficacy.[19]

-

Inorganic Selenium: Includes forms like sodium selenite (Na₂SeO₃) and sodium selenate (Na₂SeO₄). Selenite is readily reduced to selenide and incorporated into selenocysteine, making it effective at increasing the activity of selenoenzymes like GPx.[10][20] However, inorganic forms have a narrower therapeutic window and can be pro-oxidant at higher concentrations by catalyzing the oxidation of thiols.[10]

-

Organic Selenium: This category includes selenomethionine (SeMet), selenocysteine (Sec), and their derivatives like methylselenocysteine (MeSeCys). SeMet is the primary form of selenium found in foods and can be nonspecifically incorporated into proteins in place of methionine, acting as a storage form of selenium.[21][22] Organic forms generally have higher bioavailability and are considered less toxic than inorganic forms.[23][24] SeMet's antioxidant activity also stems from its ability to be converted to Sec for selenoprotein synthesis and its role in recycling glutathione.[22]

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of selenium compounds can be assessed using various in vitro and in vivo methods. In vitro assays measure direct radical scavenging or reducing power, while cellular and in vivo studies measure the impact on selenoenzyme activity and markers of oxidative stress.

Table 1: Comparative Antioxidant Activity of Selenium Compounds

| Compound/Supplement | Assay Type | Model/System | Key Finding | Reference |

| Sodium Selenite | GPx Activity | Human Coronary Artery Endothelial Cells | Dose-dependently increased GPx-1 protein and activity. | [25] |

| Sodium Selenite | GPx Activity | Broiler Chickens (in vivo) | Increased GPx activity in breast meat. | [26] |

| Sodium Selenite | Cellular Antioxidant Activity (CAA) | Germinated Chickpea Oil | Increased CAA at concentrations of 0.5 and 1.0 mg/100g. | [27] |

| Se-methyl-selenocysteine | GPx Activity | Human Coronary Artery Endothelial Cells | Dose-dependently increased GPx-1 protein and activity. | [25] |

| Selenomethionine (SeMet) | CUPRAC Assay | In vitro chemical assay | Showed the highest reducing power among tested Se compounds. | [28][29] |

| Selenium Yeast (SY) | GPx Activity & Oxidative Stability | Broiler Chickens (in vivo) | More effective than sodium selenite in increasing GPx activity and meat oxidative stability. | [26] |

| Diphenyl Diselenide | ROS Formation | J774A.1 Macrophages | Substantially reduced ROS formation driven by oxidized LDL. | [30] |

| Selenium Nanoparticles (SeNPs) | DPPH & ABTS Radical Scavenging | In vitro chemical assay | Demonstrated effective radical scavenging activity. | [31][32] |

Experimental Protocols for Evaluation

Accurate assessment of the antioxidant properties of selenium compounds requires standardized and reproducible experimental protocols.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: The stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.

-

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be ~1.0.

-

Sample Preparation: Dissolve the selenium compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Reaction: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the DPPH working solution. For the control, use 20 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

References

- 1. Selenium: its role as antioxidant in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Selenoproteins: Antioxidant selenoenzymes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selenium: An Antioxidant with a Critical Role in Anti-Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Glutathione peroxidase - Wikipedia [en.wikipedia.org]

- 10. The antioxidant role of selenium and seleno-compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pnas.org [pnas.org]

- 16. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Selenium in Thioredoxin Reductase: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 21. Selenomethionine – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 22. Selenomethionine - Wikipedia [en.wikipedia.org]

- 23. caringsunshine.com [caringsunshine.com]

- 24. L-Selenomethionine – Antioxidant Supplement to Protect from Oxidation [supersmart.com]

- 25. Selenium supplementation improves antioxidant capacity in vitro and in vivo in patients with coronary artery disease The SElenium Therapy in Coronary Artery disease Patients (SETCAP) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. d-nb.info [d-nb.info]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. The Influence of Synthesis Conditions on the Antioxidant Activity of Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sodium Selenite in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of sodium selenite, an inorganic selenium compound, in cancer research. It details its mechanisms of action, summarizes key quantitative data, and provides standardized protocols for essential in vitro experiments.

Introduction

Sodium selenite (Na₂SeO₃) is an inorganic form of the essential trace element selenium. While selenium is crucial for normal cellular function at nutritional doses, supranutritional or pharmacological doses of sodium selenite have demonstrated potent anti-cancer activity across various cancer types.[1][2][3][4] Its cytotoxic effects are selective for cancer cells over normal cells, making it a promising agent for cancer therapy and chemoprevention.[2][4] The anti-tumor mechanisms of sodium selenite are multifaceted, primarily involving the induction of oxidative stress and subsequent activation of apoptotic pathways.[2][5][6]

Mechanisms of Action

Sodium selenite's anti-cancer effects are attributed to several key mechanisms:

-

Generation of Reactive Oxygen Species (ROS): At pharmacological doses, sodium selenite acts as a pro-oxidant, leading to the generation of superoxide radicals and other ROS within cancer cells.[2][5][7][8] This increase in oxidative stress overwhelms the cellular antioxidant capacity, leading to cellular damage and apoptosis.[5] The generation of superoxide appears to be a key event, particularly within the mitochondria.[5]

-

Induction of Apoptosis: Sodium selenite is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][5][9] This is often mediated through the mitochondrial (intrinsic) pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases 9 and 3.[5][9] Key apoptosis-related proteins, such as the Bcl-2 family members Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), are also modulated by sodium selenite treatment.[1][9]

-

Cell Cycle Arrest: Treatment with sodium selenite can lead to cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[7][9][10][11]

-

Modulation of Signaling Pathways: Sodium selenite has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer, including:

-

AKT/mTOR Pathway: Inhibition of this pro-survival pathway is a key mechanism of sodium selenite's action, often mediated by ROS.[7][10][12]

-

NF-κB Pathway: Sodium selenite can inhibit the activation of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[13]

-

JNK1/β-catenin Pathway: Activation of JNK1 and suppression of β-catenin signaling have been implicated in the tumor-inhibitory effects of sodium selenite, particularly in colon cancer.[14]

-

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sodium selenite in various cancer cell lines, providing a reference for effective dosage in experimental settings.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |

| SW982 | Synovial Sarcoma | 48 hours | 13.4 ± 0.4 |

| SW982 | Synovial Sarcoma | 72 hours | 9.3 ± 0.4 |